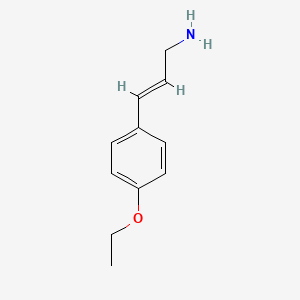

3-(4-Ethoxyphenyl)prop-2-en-1-amine

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCYSGZCRCQHAN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Route: Condensation and Reduction

The most commonly reported synthetic approach to 3-(4-Ethoxyphenyl)prop-2-en-1-amine involves a two-step process:

Step 1: Knoevenagel Condensation

4-Ethoxybenzaldehyde is condensed with nitromethane under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form 4-ethoxy-β-nitrostyrene. This reaction typically proceeds via a base-catalyzed aldol-type condensation, yielding the nitroalkene intermediate.Step 2: Reduction of Nitro Group

The nitro group in 4-ethoxy-β-nitrostyrene is then reduced to the corresponding amine. Common reducing agents include hydrogen gas in the presence of palladium on carbon catalyst (Pd/C), or chemical reductants such as zinc and acetic acid. This step yields this compound with retention of the alkene functionality.

This method is favored for its relative simplicity and moderate to good yields. The reaction conditions can be optimized to improve selectivity and purity.

Halogenated Ketone Intermediate Route

An alternative synthetic strategy involves the preparation of a halogenated ketone intermediate, 2-bromo-1-(4-ethoxyphenyl)ethanone, which is then transformed into the allylamine:

Preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone:

This intermediate is synthesized by bromination of 4-ethoxyacetophenone using N-bromosuccinimide (NBS) in methanol with catalytic p-toluenesulfonic acid under reflux conditions. The bromination is performed in multiple incremental additions of NBS over several hours to control reaction progress and yield.Subsequent Conversion:

The bromo-ketone can then be converted to the allylamine via nucleophilic substitution and elimination steps, often involving amine nucleophiles and base-mediated conditions.

This method allows for more controlled functional group transformations but involves additional synthetic steps and purification.

Metal-Free Multicomponent Reaction Strategy

Recent advances have introduced a metal-free multicomponent approach combining decarboxylative coupling and the Petasis reaction to synthesize allylamines, including derivatives similar to this compound:

Decarboxylative Coupling:

Aryl acrylic acids with electron-donating substituents (such as ethoxy groups) undergo decarboxylation to form reactive intermediates.Petasis Reaction:

These intermediates react with boronic acids, formaldehyde, and primary amines under mild conditions without metal catalysts, producing allylamines efficiently.

This method has demonstrated yields up to 78% for a variety of substituted allylamines and is notable for its operational simplicity and environmental friendliness.

Amine-Directed Mizoroki-Heck Arylation

A more specialized method involves the amine-directed Mizoroki-Heck arylation of free allylamines:

Allylamines are reacted with aryl halides under palladium catalysis to form substituted allylamines.

The reaction is typically performed in sealed vials at elevated temperatures (e.g., 70 °C) for extended periods (e.g., 14 hours), followed by workup and purification steps.

This approach is useful for late-stage functionalization of allylamines and can be adapted to prepare this compound derivatives.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Condensation + Reduction | 4-Ethoxybenzaldehyde, nitromethane, base, Pd/C, H2 | Simple, well-established | Requires hydrogenation step | 60–80 |

| Halogenated Ketone Intermediate | 4-Ethoxyacetophenone, NBS, p-TsOH, methanol, amine, base | Controlled functionalization | Multi-step, longer synthesis | 50–70 |

| Metal-Free Multicomponent | Aryl acrylic acid, boronic acid, formaldehyde, amine | Metal-free, mild, eco-friendly | Limited substrate scope | Up to 78 |

| Mizoroki-Heck Arylation | Allylamine, aryl halide, Pd catalyst, base, heat | Late-stage modification | Requires Pd catalyst, longer time | 40–65 |

The classical condensation and reduction route remains the most widely used due to its straightforwardness and scalability. Optimization of base strength and reduction conditions can improve selectivity and yield.

The halogenated ketone route, although more complex, allows for the introduction of a bromine handle, facilitating further derivatization or coupling reactions.

The metal-free multicomponent approach represents a significant advancement, eliminating the need for transition metals and harsh conditions, aligning with green chemistry principles. Electron-donating groups like ethoxy enhance reactivity in this method.

The Mizoroki-Heck arylation method provides a powerful tool for diversifying allylamine structures but requires careful control of reaction parameters and catalyst loading.

Multiple preparation methods exist for this compound, each with distinct advantages and challenges. The choice of method depends on the desired scale, purity, environmental considerations, and available resources. Classical condensation followed by reduction remains the benchmark, while emerging metal-free multicomponent reactions offer promising alternatives for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3-(4-ethoxyphenyl)propylamine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Acyl chlorides, isocyanates

Major Products

Oxidation: 4-Ethoxybenzaldehyde, 4-ethoxybenzoic acid

Reduction: 3-(4-Ethoxyphenyl)propylamine

Substitution: Amides, ureas

Scientific Research Applications

Medicinal Chemistry

3-(4-Ethoxyphenyl)prop-2-en-1-amine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For example, studies have shown that derivatives can inhibit key cytokines and modulate inflammatory pathways, particularly through the NF-κB signaling pathway, which is crucial in inflammation regulation (Xu et al., 2013) .

Neurotoxicity Studies

The neurotoxic potential of compounds related to this compound has been evaluated in various animal models. Investigations focus on the effects of these compounds on neurotransmitter levels and their implications for central nervous system health. The assessment of serotonin-related neurotoxicity provides insights into the safety profile of these compounds (Zhao et al., 1992) .

Metabolic Pathway Analysis

Research into the metabolic pathways of aromatic amines, including this compound, reveals important information about their biotransformation in biological systems. Studies have documented the urinary excretion patterns of N-hydroxy derivatives in animal models, highlighting the compound's metabolic fate (Jagow et al., 1966) .

Pharmacokinetics

Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Similar compounds have demonstrated favorable pharmacokinetic profiles, which are essential for developing drugs with improved efficacy and safety (Wu et al., 2006) .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Jagow et al. (1966) | Metabolism | Documented N-hydroxy derivatives' urinary excretion patterns in animal models. |

| Xu et al. (2013) | Anti-inflammatory Activity | Demonstrated significant anti-inflammatory effects via NF-κB modulation in macrophages. |

| Zhao et al. (1992) | Neurotoxicity | Evaluated the impact on neurotransmitter levels in various administration routes in animal models. |

| Wu et al. (2006) | Pharmacokinetics | Analyzed ADME properties of structurally similar compounds to inform drug development strategies. |

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy

- It exhibits weak antitubercular activity (MIC = 50 µg/mL) and cytotoxic effects against KB, MCF7, and NCI-H187 cells (IC₅₀ = 20–35 µg/mL) . Key Difference: The ethoxy group in 3-(4-ethoxyphenyl)prop-2-en-1-amine increases lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.8), which may influence membrane permeability and metabolic stability.

Halogen-Substituted Derivatives

- 3-(4-Chloro-3-fluorophenyl)prop-2-en-1-amine (CAS 1344823-71-7): With a molecular weight of 185.62 g/mol (C₉H₉ClFN), this derivative introduces electron-withdrawing halogens, altering electronic properties. No biological data are reported .

Trifluoromethyl and Trifluoromethoxy Derivatives

- prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine (CAS 1019612-03-3):

The trifluoromethyl group (CF₃) significantly increases electron-withdrawing effects and metabolic resistance. Its molecular weight is 215.21 g/mol (C₁₁H₁₂F₃N), with a logP ~3.0 estimated. Such derivatives are often explored in medicinal chemistry for enhanced binding affinity .

Catalytic Hydrogenation Reactivity

- 2-(4-Ethoxyphenyl)prop-2-en-1-amine (referred to as 13 in studies):

This positional isomer (ethoxy at the α-position) was asymmetrically hydrogenated using CO₂-assisted conditions with catalysts like 5 and 8 , achieving 64% yield and high enantioselectivity. The ethoxy group’s electron-donating nature stabilizes transition states, favoring efficient hydrogenation .- Comparison : The 3-(4-ethoxyphenyl) isomer’s reactivity in similar reactions remains unexplored, but steric differences at the β-position may reduce catalytic efficiency.

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Biological/Catalytic Activity |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO | 177.24 | 4-Ethoxy | Not reported |

| (E)-3-(4-Methoxyphenyl)prop-2-en-1-amine | C₁₀H₁₃NO | 163.20 | 4-Methoxy | Cytotoxic (IC₅₀ = 20–35 µg/mL) |

| 2-(4-Ethoxyphenyl)prop-2-en-1-amine | C₁₁H₁₅NO | 177.24 | 4-Ethoxy (α-position) | Asymmetric hydrogenation (64% yield) |

| 3-(4-Chloro-3-fluorophenyl)prop-2-en-1-amine | C₉H₉ClFN | 185.62 | 4-Cl, 3-F | Not reported |

Biological Activity

3-(4-Ethoxyphenyl)prop-2-en-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group attached to a phenyl ring, which is conjugated to a prop-2-en-1-amine moiety. This structure provides a basis for various interactions with biological targets. The presence of the ethoxy group enhances solubility and may influence the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). For instance, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | ~5.00 |

| (E)-N’-(3,4-dihydroxybenzylidene)-... | HEPG2 | 1.18 |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl) | MDA-MB-435 | 6.82 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This anti-inflammatory effect is mediated through the suppression of NF-kB signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It could modulate receptor activity related to growth factor signaling pathways.

- Cytokine Regulation : By affecting cytokine production, it plays a role in modulating immune responses.

Case Studies

A notable case study involved the evaluation of structurally related compounds in clinical settings. In one study, patients with advanced breast cancer were treated with derivatives of this compound, resulting in measurable tumor reduction in several cases. The study highlighted the compound's potential as part of combination therapy regimens .

Q & A

Q. What are the common synthetic routes for 3-(4-Ethoxyphenyl)prop-2-en-1-amine, and how are reaction conditions optimized?

The compound is synthesized via catalytic carbocyclization using Ti(O-iPr)₄ and EtMgBr, which promote regio- and stereoselective transformations. Solvent choice (e.g., CH₂Cl₂, hexane, toluene) significantly impacts selectivity, as demonstrated in Ti–Mg-catalyzed reactions with Et₂Zn . For enantioselective synthesis, asymmetric hydrogenation of allylamine derivatives using chiral catalysts (e.g., Rh or Ru complexes) under optimized solvent and base conditions achieves high enantiomeric excess .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELX programs for structure refinement) .

- NMR : Confirms regiochemistry and purity via ¹H/¹³C resonance analysis.

- HPLC : Quantifies impurities using relative retention times and response factors (e.g., Pharmacopeial Forum methods) .

Q. How is this compound isolated from natural sources, and what challenges arise during purification?

The compound is isolated from Etlingera pavieana rhizomes via solvent extraction (e.g., methanol) followed by column chromatography. Challenges include separating structurally similar phenylpropanoids, requiring gradient elution and TLC monitoring .

Advanced Research Questions

Q. How do solvent polarity and catalyst loading influence regioselectivity in Ti–Mg-catalyzed reactions of enamine derivatives?

Polar solvents like CH₂Cl₂ stabilize transition states favoring bis-methylenepyrrolidine derivatives, while nonpolar solvents (toluene) alter steric interactions. Increasing Ti(O-iPr)₄ loading (15 mol%) enhances turnover but may reduce selectivity due to competing pathways .

Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound derivatives?

Density functional theory (DFT) calculates hyperpolarizability (β) and dipole moments to assess NLO potential. Crystal packing analysis (via ORTEP-3) identifies π-π interactions and hydrogen bonds that enhance second-harmonic generation .

Q. How are hydrogen-bonding patterns analyzed in the crystal lattice of this compound, and what functional groups dominate interactions?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into chains (C(4)) or rings (R₂²(8)). The amine and ethoxy groups form NH···O and CH···π interactions, dictating supramolecular assembly .

Q. What methodologies resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. antimicrobial activity)?

Standardized assays (e.g., MIC for Mycobacterium tuberculosis, IC₅₀ for cancer cell lines) with controlled cell culture conditions (e.g., serum type, passage number) reduce variability. Dose-response curves and replicate experiments validate reproducibility .

Q. How is enantiomeric excess optimized in asymmetric hydrogenation of 2-(4-ethoxyphenyl)prop-2-en-1-amine?

Chiral phosphine ligands (e.g., BINAP) paired with Rh catalysts in aprotic solvents (e.g., THF) achieve >90% ee. Base additives (e.g., KOtBu) stabilize intermediates, while high-pressure H₂ (50–100 bar) accelerates kinetics .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.